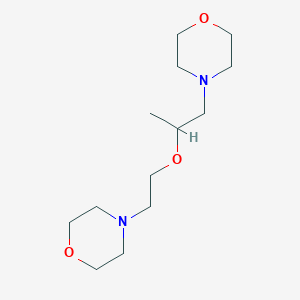
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a morpholine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been thoroughly investigated.
作用机制
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This enhancement of GABA-A receptor activity may contribute to the anticonvulsant and neuroprotective effects of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine.
生化和生理效应
In addition to its effects on ion channels in the brain, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are many potential future directions for research on 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine for these conditions. Additionally, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine may have potential applications in the field of neuroimaging, as a radioligand for PET or SPECT studies. Further research is also needed to fully understand the mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine and its effects on ion channels in the brain.
合成方法
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be synthesized through a variety of methods, including the reaction of 4-chloromorpholine with 2-(1-methyl-2-hydroxyethyl)morpholine, or the reaction of 4-morpholinyl-2-chloroethyl ether with 2-(1-methyl-2-hydroxyethyl)morpholine. Both of these methods have been used to produce 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine with high yield and purity.
科学研究应用
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the brain, as well as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been investigated for its potential use as a radioligand for imaging studies in the brain.
属性
CAS 编号 |
111681-72-2 |
|---|---|
产品名称 |
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine |
分子式 |
C13H26N2O3 |
分子量 |
258.36 g/mol |
IUPAC 名称 |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
InChI 键 |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
规范 SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
其他 CAS 编号 |
111681-72-2 |
Pictograms |
Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



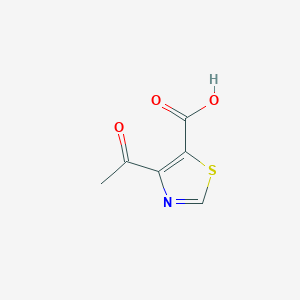
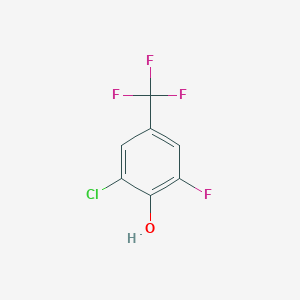
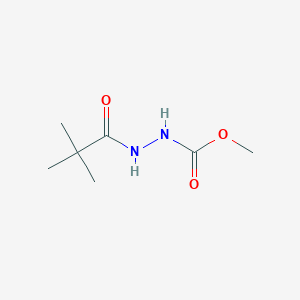
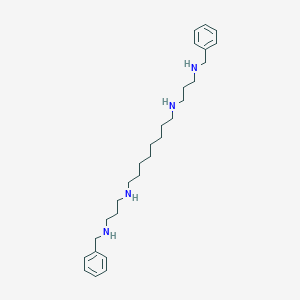
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
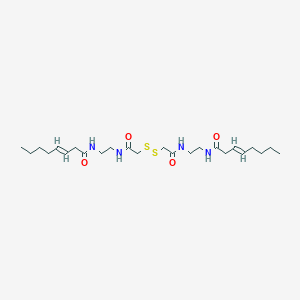
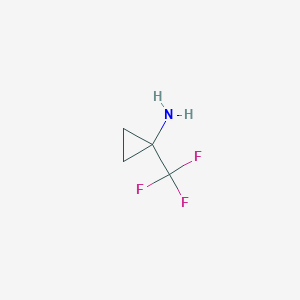
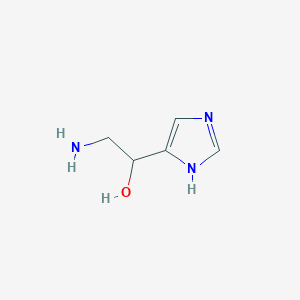
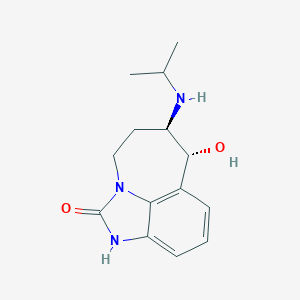
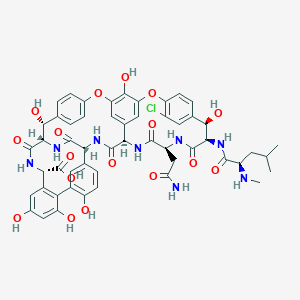
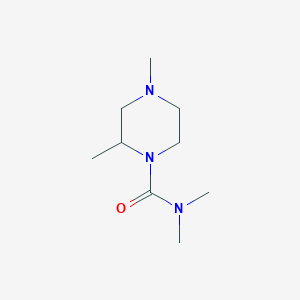
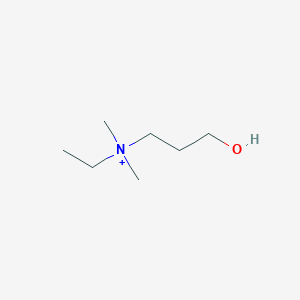
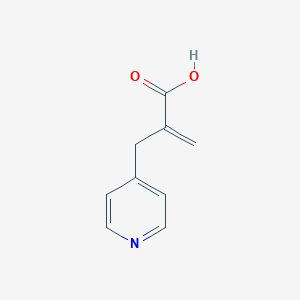
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)